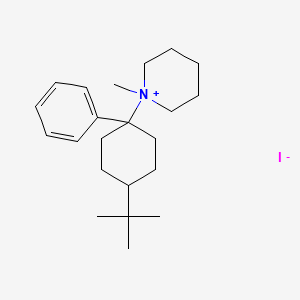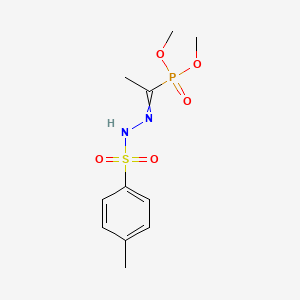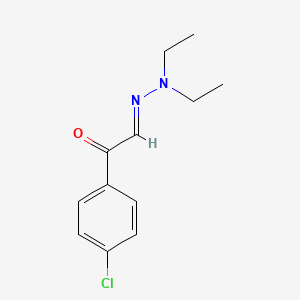
4-Chlorophenylglyoxal N,N-diethylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorophenylglyoxal N,N-diethylhydrazone is an organic compound with the molecular formula C12H15ClN2O and a molecular weight of 238.717 g/mol It is a derivative of phenylglyoxal, where the phenyl group is substituted with a chlorine atom at the para position, and the glyoxal moiety is modified with an N,N-diethylhydrazone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenylglyoxal N,N-diethylhydrazone typically involves the reaction of 4-chlorophenylglyoxal with N,N-diethylhydrazine . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
4-Chlorophenylglyoxal N,N-diethylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the phenyl ring, leading to a wide range of derivatives.
科学的研究の応用
4-Chlorophenylglyoxal N,N-diethylhydrazone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chlorophenylglyoxal N,N-diethylhydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
Phenylglyoxal: A related compound with a similar structure but without the chlorine substitution and N,N-diethylhydrazone group.
4-Chlorophenylglyoxal: The parent compound without the N,N-diethylhydrazone modification.
4-(4-Chlorophenyl)sulfonylbenzoic Acid Derivatives: Compounds with a similar phenyl ring structure but different functional groups.
Uniqueness
4-Chlorophenylglyoxal N,N-diethylhydrazone is unique due to the presence of both the chlorine substitution on the phenyl ring and the N,N-diethylhydrazone group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
24346-21-2 |
|---|---|
分子式 |
C12H15ClN2O |
分子量 |
238.71 g/mol |
IUPAC名 |
(2E)-1-(4-chlorophenyl)-2-(diethylhydrazinylidene)ethanone |
InChI |
InChI=1S/C12H15ClN2O/c1-3-15(4-2)14-9-12(16)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3/b14-9+ |
InChIキー |
LVHCUONWHLDNDW-NTEUORMPSA-N |
異性体SMILES |
CCN(CC)/N=C/C(=O)C1=CC=C(C=C1)Cl |
正規SMILES |
CCN(CC)N=CC(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


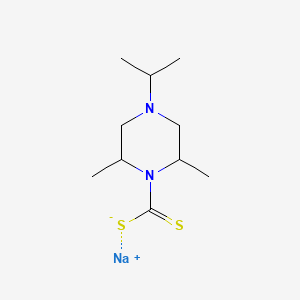
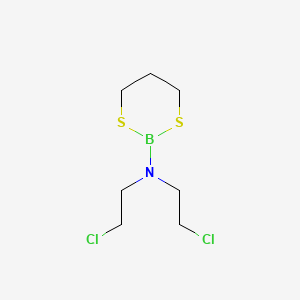
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)

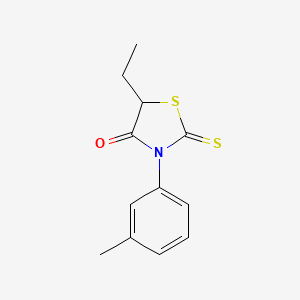
![Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-2-yl ester](/img/structure/B14700967.png)
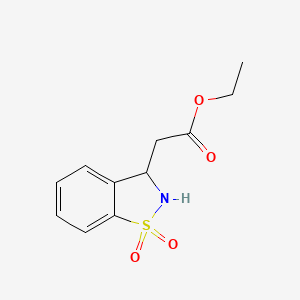
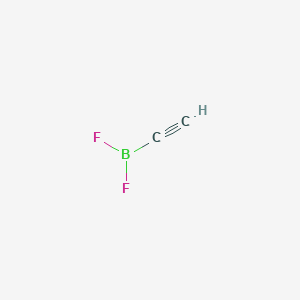

![1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14700991.png)

